

Technical Guide: Azidoethyl-SS-ethylalcohol (CAS 1807540-82-4)

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Compound of Interest

Compound Name: Azidoethyl-SS-ethylalcohol

Cat. No.: B605805

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical compound **Azidoethyl-SS-ethylalcohol**, CAS number 1807540-82-4. It is a heterobifunctional, cleavable PEG linker crucial in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs).^{[1][2][3]} This document details its chemical structure, physicochemical properties, and provides a comprehensive experimental protocol for its application in click chemistry.

Chemical Structure and Properties

Azidoethyl-SS-ethylalcohol is a versatile crosslinker featuring three key functional groups: an azide group, a cleavable disulfide bond, and a terminal hydroxyl group.^[3] The azide moiety facilitates covalent conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[4][5][6]} The disulfide bond provides a cleavable linkage, designed to be stable in circulation but readily reduced within the intracellular environment, triggering the release of a conjugated payload.^{[7][8]} The hydroxyl group offers a further point for derivatization or attachment to other molecules of interest.^{[3][4]}

Chemical Structure:

- IUPAC Name: 2-((2-azidoethyl)disulfanyl)ethan-1-ol^{[4][9]}
- Synonyms: 2-(2-azidoethyl)disulfanyl)ethanol, **Azidoethyl-SS-ethylalcohol**^{[4][9]}

- Canonical SMILES: C(CSSCCO)N=[N+]=[N-] [4][9]

Physicochemical and Computed Properties:

A summary of the key quantitative data for **Azidoethyl-SS-ethylalcohol** is presented in Table 1.

Property	Value	Source
CAS Number	1807540-82-4	[2]
Molecular Formula	C ₄ H ₉ N ₃ OS ₂	[1][9]
Molecular Weight	179.26 g/mol	[1]
Monoisotopic Mass	179.01870427 Da	[4][9]
Appearance	Solid	[1]
Purity	Typically ≥95%	[3]
Storage Conditions	-20 °C	[4]
XLogP3	1.1	[4][9]
Hydrogen Bond Donor Count	1	[4][9]
Hydrogen Bond Acceptor Count	5	[4][9]
Rotatable Bond Count	6	[4]
Topological Polar Surface Area	85.2 Å ²	[4][9]
Complexity	115	[4][9]

Application in Bioconjugation: Experimental Protocol

The primary application of **Azidoethyl-SS-ethylalcohol** is in the covalent labeling of biomolecules through click chemistry. The following is a detailed, generalized protocol for the

copper-catalyzed click reaction to conjugate this azide-containing linker to an alkyne-modified protein or other biomolecule.

Objective: To covalently attach **Azidoethyl-SS-ethylalcohol** to an alkyne-modified protein.

Materials:

- Alkyne-modified protein in a suitable buffer (e.g., PBS)
- **Azidoethyl-SS-ethylalcohol** (CAS 1807540-82-4)
- Copper(II) Sulfate (CuSO_4) stock solution (e.g., 20 mM in water)
- Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
- DMSO (for dissolving the linker if necessary)
- Reaction tubes (e.g., 1.5 mL microfuge tubes)

Protocol:

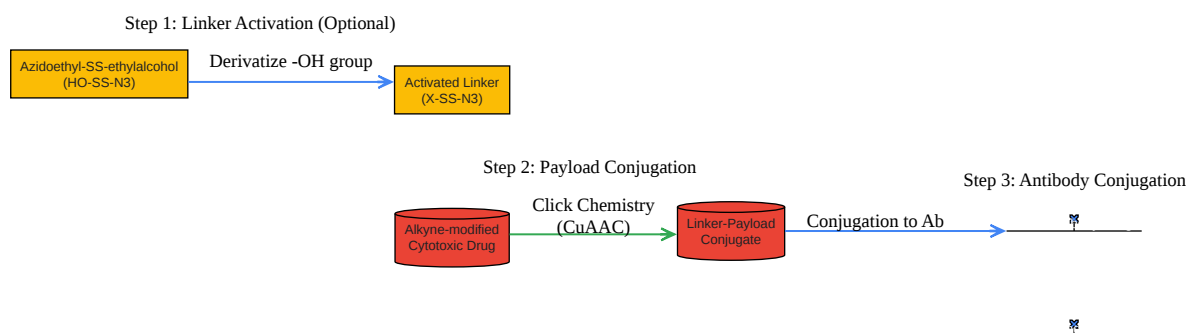
- Reagent Preparation:
 - Dissolve **Azidoethyl-SS-ethylalcohol** in DMSO or an appropriate aqueous buffer to create a stock solution (e.g., 10-50 mM).
 - Prepare a fresh solution of Sodium Ascorbate immediately before use.
- Catalyst Premixing:
 - In a separate tube, prepare the Cu(I)-THPTA catalyst complex. For a typical reaction, mix the 20 mM CuSO_4 solution with the 100 mM THPTA solution in a 1:2 to 1:5 molar ratio.[\[10\]](#)
 - Allow this mixture to incubate for several minutes at room temperature. This complex helps to stabilize the Cu(I) oxidation state and improves reaction efficiency in aqueous

environments.^[6]

- Reaction Setup:
 - In a 1.5 mL microfuge tube, add the alkyne-modified protein solution. The final protein concentration should typically be in the range of 1-5 mg/mL.^[6]
 - Add the **Azidoethyl-SS-ethylalcohol** stock solution to the protein. An excess of the linker (e.g., 4-50 equivalents relative to the protein) is generally used to ensure efficient labeling.^[6]
 - Add the pre-mixed Cu(I)-THPTA catalyst solution to the reaction tube. A final concentration of approximately 25 equivalents is often effective.^[6]
- Initiation and Incubation:
 - Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution.^[6] A final concentration of around 40 equivalents is recommended.^[6]
 - Gently vortex the tube to ensure all components are well mixed.
 - Protect the reaction from light and incubate at room temperature for 30-60 minutes.^[6] Longer incubation times may be required depending on the specific reactants.
- Downstream Processing:
 - Upon completion, the now-conjugated protein is ready for downstream applications.
 - Excess reagents can be removed through methods such as dialysis, size-exclusion chromatography, or ethanol precipitation, depending on the nature of the biomolecule.^[5]

Visualization of Experimental Workflows

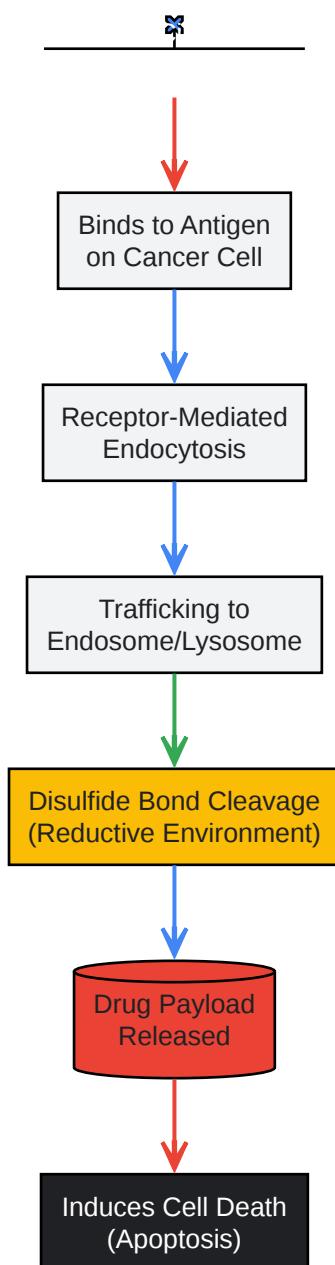
The utility of **Azidoethyl-SS-ethylalcohol** is best understood in the context of a multi-step workflow, such as the construction of an Antibody-Drug Conjugate (ADC). The following diagrams illustrate the logical steps involved.



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Caption: Workflow for ADC synthesis using **Azidoethyl-SS-ethylalcohol**.

The diagram above outlines the three primary stages in constructing an ADC. Initially, the linker's hydroxyl group may be activated for subsequent reactions. The core "click chemistry" step involves attaching an alkyne-modified cytotoxic payload to the linker's azide group. Finally, this linker-payload construct is conjugated to a monoclonal antibody to form the final ADC.



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Caption: Logical pathway for ADC-mediated cell killing.

This second diagram illustrates the mechanism of action once the ADC is administered. The ADC circulates until it binds to a target antigen on a cancer cell, leading to its internalization. Inside the cell, the reductive environment cleaves the disulfide bond within the linker, releasing the cytotoxic payload and ultimately causing cell death. This targeted delivery mechanism is central to the therapeutic strategy of ADCs.[11][12]

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